molecular formula C18H20N2O4S B2684413 (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865174-26-1

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2684413
CAS RN: 865174-26-1
M. Wt: 360.43
InChI Key: OKQQNJSLFUJPBA-HNENSFHCSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 1,3-dipolar cycloaddition . This is a type of cycloaddition where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be substituted at various positions to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition . This reaction is often catalyzed by copper and involves the reaction of a 1,3-dipole with a dipolarophile .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of benzothiazole derivatives, including those structurally related to "(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide," have been explored. For instance, Aleksandrov et al. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its conversion to a thioamide and subsequent oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating a method for the synthesis and functional modification of benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Cytotoxic Evaluation and Potential EGFR Inhibitors

A study by Zhang et al. (2017) focused on the design, synthesis, and cytotoxic evaluation of a series of benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). These compounds showed moderate to excellent potency against cancer cell lines with high EGFR expression, suggesting their utility in targeting EGFR-expressed cancers (Zhang et al., 2017).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of benzothiazole and furan derivatives have been extensively researched. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Characterization and Biological Activity

Cakmak et al. (2022) synthesized and characterized N-(thiazol-2-yl)furan-2-carboxamide, a thiazole-based heterocyclic amide, for its antimicrobial activity. The compound demonstrated good activity against a range of microorganisms, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).

Future Directions

The future research directions in this field could involve the synthesis and study of new benzo[d]thiazol-2(3H)-one derivatives with different substitutions, to explore their potential biological activities and improve their properties .

properties

IUPAC Name

N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-22-11-9-20-14-8-7-13(23-4-2)12-16(14)25-18(20)19-17(21)15-6-5-10-24-15/h5-8,10,12H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQQNJSLFUJPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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